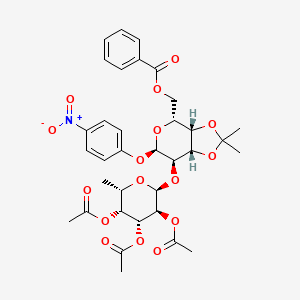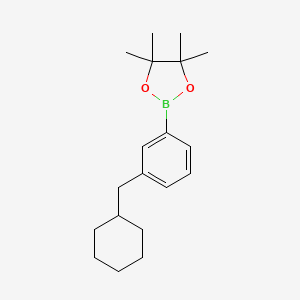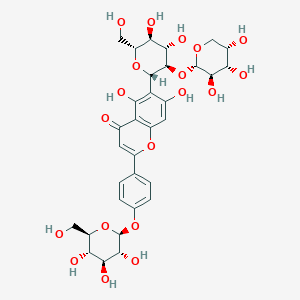
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. It appears as a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . The InChI code is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 . The molecular weight is 245.18 g/mol .Physical And Chemical Properties Analysis
The boiling point of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is 380.9 °C at 760 mmHg . The flash point is 184.2 °C . The density is not available . It is stored in a dry room at room temperature .Applications De Recherche Scientifique
Ethyl Acetate Production Technologies
A review on process parameters of various process intensification techniques for ethyl acetate production assesses the ethyl acetate esterification process. It discusses experimental and simulation details for ethyl acetate production and coproduction process with n-butyl acetate or isopropyl acetate, focusing on various process intensification techniques including reactive distillation and microwave reactive distillation. The review highlights the advantages of these techniques over traditional processes in terms of ethyl acetate purity, overall production rate, energy consumption, and total annual cost, pointing towards the potential for optimization and efficiency improvements in organic compound synthesis and industrial applications (Patil & Gnanasundaram, 2020).
Ethyl Carbamate in Foods and Beverages
A discussion on ethyl carbamate (EC), which occurs at low levels in many fermented foods and beverages, raises health concerns due to its genotoxic and carcinogenic properties for several species. The paper reviews the sources, formation mechanisms, and analysis of EC, highlighting the importance of monitoring and controlling its levels in consumer products. This reflects the broader interest in ensuring the safety of chemical compounds in food and beverage production (Weber & Sharypov, 2009).
Advanced Oxidation Processes for Compound Degradation
The review on advanced oxidation processes (AOPs) for treating acetaminophen from an aqueous medium, leading to various kinetics, mechanisms, and by-products, provides insights into the degradation pathways of organic compounds. This research is essential for environmental science, focusing on removing recalcitrance compounds from the environment and understanding the impact of AOPs on compound transformation and degradation (Qutob et al., 2022).
Ethyl Glucuronide as a Biomarker
Research on ethyl glucuronide (EtG), a minor, non-oxidative ethanol metabolite detectable in various matrices including hair, offers insights into the use of chemical biomarkers for long-term alcohol consumption habits. This work underscores the importance of chemical biomarkers in forensic science and clinical diagnostics, demonstrating the broader applications of organic compounds in health and safety monitoring (Biondi et al., 2019).
Mécanisme D'action
Target of Action
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic compound that primarily targets the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in cell proliferation, migration, and survival, making it a key target in cancer research .
Mode of Action
This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The EGFR/PI3K/AKT/mTOR pathway is a key biochemical pathway affected by this compound . This pathway is involved in cell growth, proliferation, and survival. By suppressing this pathway, the compound can inhibit these processes, leading to a decrease in the growth and spread of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of proliferation, migration, and invasion of cancer cells . It has also been shown to induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

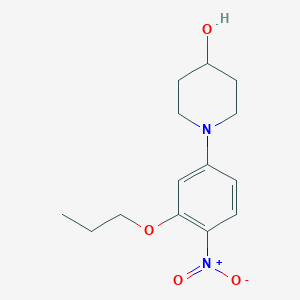
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)

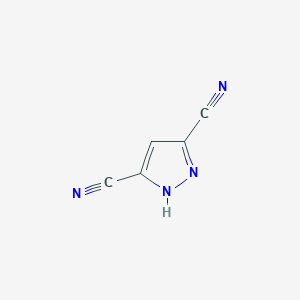



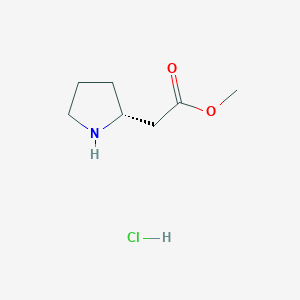
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
